N,N'-Dinonylthiourea
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Overview
Description
N,N’-Dinonylthiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of two nonyl groups attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dinonylthiourea can be synthesized through several methods. One common approach involves the reaction of nonylamine with carbon disulfide in the presence of a base, followed by the addition of another equivalent of nonylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Dinonylthiourea often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dinonylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dinonylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of N,N’-Dinonylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di-n-butylthiourea
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
Comparison
N,N’-Dinonylthiourea is unique due to its longer nonyl chains, which can influence its solubility, reactivity, and biological activity compared to other thiourea derivatives. The presence of these longer alkyl chains can enhance its hydrophobic interactions and potentially improve its efficacy in certain applications .
Properties
CAS No. |
62552-28-7 |
---|---|
Molecular Formula |
C19H40N2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1,3-di(nonyl)thiourea |
InChI |
InChI=1S/C19H40N2S/c1-3-5-7-9-11-13-15-17-20-19(22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |
InChI Key |
OTEAJJXXEXQPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCCCCCCCCC |
Origin of Product |
United States |
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